2-Oxocyclohexanecarbaldehyde
Overview
Description
2-Oxocyclohexanecarbaldehyde is a bifunctional carbonyl compound with the molecular formula C₇H₁₀O₂. It is known for its reactivity with amines to form carbinols and its use as a more environmentally friendly alternative to piperidine . This compound is also referred to as cyclohexanecarboxaldehyde, 2-oxo-, and has various applications in organic synthesis and industrial processes .
Preparation Methods
2-Oxocyclohexanecarbaldehyde can be synthesized through several methods:
Oxidation of Cyclohexanol: One common method involves the oxidation of cyclohexanol using oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).
Hydration of Cyclohexene: Another method includes the hydration of cyclohexene followed by oxidation to form the desired aldehyde.
Industrial Production: Industrially, it can be produced through the catalytic oxidation of cyclohexane in the presence of air or oxygen, using catalysts like cobalt or manganese salts.
Chemical Reactions Analysis
2-Oxocyclohexanecarbaldehyde undergoes various chemical reactions:
Oxidation: It can be further oxidized to form cyclohexanecarboxylic acid using strong oxidizing agents.
Substitution: It reacts with primary amines to form isomeric products, depending on the position of substitution on the aromatic ring.
Electrochemical Reactions: It has been shown to react electrochemically in asymmetric synthesis.
Scientific Research Applications
2-Oxocyclohexanecarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-oxocyclohexanecarbaldehyde involves its reactivity with nucleophiles, such as amines, to form carbinols. This reaction is facilitated by the presence of the carbonyl group, which acts as an electrophilic center . The compound can also undergo electrochemical reactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
2-Oxocyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanone: Both compounds contain a cyclohexane ring with a carbonyl group, but this compound has an additional aldehyde group, making it more reactive.
Cyclohexanecarboxaldehyde: This compound lacks the ketone group present in this compound, resulting in different reactivity and applications.
2-Formylcyclohexanone: Similar to this compound, this compound contains both an aldehyde and a ketone group, but the position of the functional groups may vary.
Properties
IUPAC Name |
2-oxocyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPPUFSZQDCMEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480030, DTXSID20901489 | |
Record name | 2-oxocyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NoName_613 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20901489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-63-1 | |
Record name | 2-oxocyclohexanecarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50480030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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